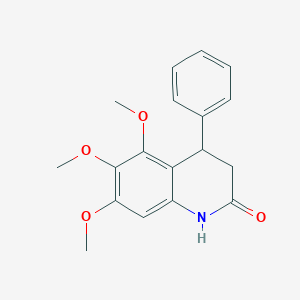
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one, also known as DQ-7, is a synthetic compound that has been studied for its potential applications in scientific research. The compound possesses a unique structure and a wide range of biochemical and physiological properties that make it a promising candidate for numerous laboratory experiments.
Aplicaciones Científicas De Investigación
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs to treat Alzheimer’s disease. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as an antioxidant. The compound has also been studied for its potential use in the treatment of diabetes and cancer.
Mecanismo De Acción
The mechanism of action of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one is not yet fully understood. However, it is known that the compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs to treat Alzheimer’s disease. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of laboratory experiments. The compound has been shown to possess anti-inflammatory and antioxidant properties, as well as to be a potent inhibitor of the enzyme acetylcholinesterase. In addition, this compound has been shown to possess anti-diabetic and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize, and its unique structure allows for a wide range of biochemical and physiological properties to be studied. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations as well. The compound is relatively expensive, and its mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions for the use of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one in scientific research are numerous. The compound could be used to develop drugs to treat Alzheimer’s disease, as well as to develop anti-inflammatory and antioxidant drugs. In addition, the compound could be studied further to better understand its mechanism of action and to develop new drugs to treat diabetes and cancer. Furthermore, the compound could be used in the development of new materials and technologies, such as sensors and biosensors. Finally, the compound could be used in the development of new methods for synthesizing other compounds.
Métodos De Síntesis
The synthesis of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been studied in detail by a number of researchers. The compound can be synthesized using a variety of methods, including a reaction between p-methoxybenzaldehyde and 4-hydroxy-3-methoxyphenylacetic acid in the presence of an acid catalyst. This results in the formation of a Schiff base, which can then be cyclized to form the desired compound. Other synthesis methods include the reaction of p-methoxybenzaldehyde with 2-hydroxy-4-methylbenzaldehyde in the presence of an acid catalyst, as well as the reaction of p-methoxybenzaldehyde and aniline in the presence of an acid catalyst.
Propiedades
IUPAC Name |
5,6,7-trimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-10-13-16(18(23-3)17(14)22-2)12(9-15(20)19-13)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGIOWPOQQIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)
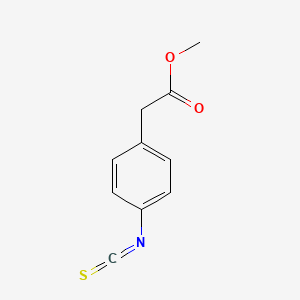
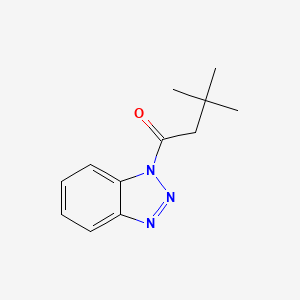
![ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785600.png)
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)

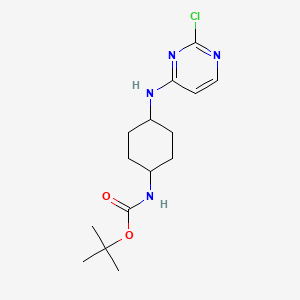
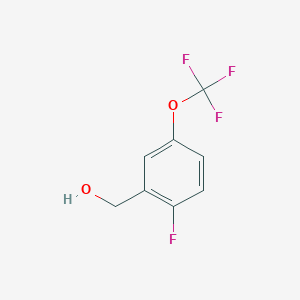
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2785607.png)
![N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2785608.png)
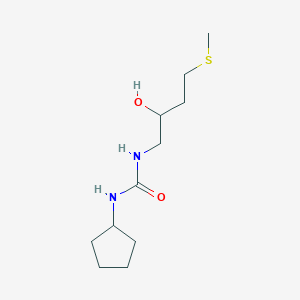
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
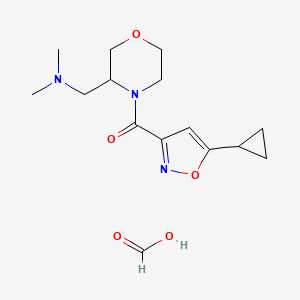
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)